molecular formula C21H38O2 B164368 11,14-Eicosadienoic acid, methyl ester CAS No. 2463-02-7

11,14-Eicosadienoic acid, methyl ester

Cat. No.: B164368
CAS No.: 2463-02-7
M. Wt: 322.5 g/mol
InChI Key: GWJCFAOQCNNFAM-ZDVGBALWSA-N
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Mechanism of Action

Target of Action

The primary targets of 11,14-Eicosadienoic acid, methyl ester, also known as methyl (11E,14E)-icosa-11,14-dienoate, are inosine 5’-monophosphate dehydrogenase and the receptor of Leukotriene B4 (LTB4) on neutrophils . These targets play crucial roles in purine metabolism and inflammatory responses, respectively .

Mode of Action

This compound competitively inhibits inosine 5’-monophosphate dehydrogenase, an enzyme involved in purine metabolism . It also inhibits the binding of LTB4, a potent inflammatory mediator, to its receptor on neutrophils . This dual action can potentially modulate both cellular metabolism and inflammatory responses.

Biochemical Pathways

The inhibition of inosine 5’-monophosphate dehydrogenase affects the purine metabolism pathway, potentially leading to a decrease in the synthesis of guanine nucleotides . The inhibition of LTB4 binding to its receptor can disrupt the leukotriene pathway, which may result in reduced neutrophil chemotaxis and decreased inflammation .

Pharmacokinetics

As a fatty acid methyl ester, it is expected to be more lipid-soluble than its parent fatty acid . This increased lipophilicity may enhance its absorption and distribution within the body, potentially affecting its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be multifaceted due to its dual targeting. By inhibiting inosine 5’-monophosphate dehydrogenase, it may affect cellular growth and proliferation. Its inhibition of LTB4 binding can modulate inflammatory responses, potentially leading to reduced inflammation .

Biochemical Analysis

Biochemical Properties

11,14-Eicosadienoic acid, methyl ester plays a significant role in biochemical reactions, particularly in the metabolism of polyunsaturated fatty acids (PUFAs). It is known to interact with several enzymes and proteins. For instance, it competitively inhibits inosine 5’-monophosphate dehydrogenase (IMPDH) with a Ki of 3.1 μM . Additionally, it inhibits the binding of leukotriene B4 (LTB4) to its receptor on neutrophils with a Ki of 3.0 μM . These interactions suggest that this compound may influence inflammatory responses and immune function.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In murine macrophages, it modulates the production of pro-inflammatory mediators. Specifically, it decreases the production of nitric oxide (NO) and increases the production of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) . These effects are associated with changes in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . Thus, this compound can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. It competitively inhibits inosine 5’-monophosphate dehydrogenase, which is crucial for the synthesis of guanine nucleotides . Additionally, it inhibits the binding of leukotriene B4 to its receptor on neutrophils, thereby modulating inflammatory responses . These interactions suggest that this compound can influence enzyme activity and receptor binding, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and light exposure . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of inflammatory responses

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to modulate inflammatory responses without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including potential disruptions in lipid metabolism and liver function . These findings highlight the importance of dose optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite of 11,14-eicosadienoic acid and can be further metabolized to eicosatrienoic acids by desaturases . These metabolic transformations are crucial for the production of bioactive lipid mediators that regulate various physiological processes, including inflammation and vasodilation . The compound also interacts with enzymes such as elongases and desaturases, which are involved in the elongation and desaturation of fatty acids .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is more lipid-soluble compared to its parent fatty acid, which facilitates its incorporation into cellular membranes . This lipid solubility also affects its localization and accumulation within different cellular compartments . The compound’s distribution is influenced by factors such as lipid composition and the presence of specific lipid-binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within cellular membranes due to its lipid-soluble nature . It can be incorporated into phospholipids and other membrane lipids, affecting membrane fluidity and function . Additionally, it may be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can influence lipid metabolism and energy production . Post-translational modifications and targeting signals may also play a role in directing its subcellular localization .

Chemical Reactions Analysis

11,14-Eicosadienoic acid, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated derivatives under appropriate conditions.

    Reduction: It can be reduced to form saturated fatty acid methyl esters.

    Substitution: The ester group can undergo transesterification reactions with different alcohols to form new esters.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts for transesterification such as sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

methyl (11E,14E)-icosa-11,14-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11H,3-6,9,12-20H2,1-2H3/b8-7+,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJCFAOQCNNFAM-ZDVGBALWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60881251
Record name 11,14-eicosadienoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60881251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2463-02-7
Record name 11,14-Eicosadienoic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11,14-eicosadienoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60881251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: In what natural sources has 11,14-Eicosadienoic acid, methyl ester been identified?

A1: this compound has been found in the essential oils and extracts of various plants, including:

  • Oreocharis acericula []
  • Shorea robusta []
  • Lactobacillus plantarum (as a metabolite of linoleic acid) []
  • Annona muricata fruit juice []
  • Inula cappa []
  • Centaurea centaurium L. roots []
  • Lagerstroemia speciosa fruits []
  • Macrosphyra longistyla []
  • Allium sativum and Allium ampeloprasum (garlic varieties) []
  • Dalbergia Odorifera T. Chen seeds []
  • Paederia scandens leaves []
  • Cnidium offcinale Makino []
  • Catunaregam spinosa fruits []

Q2: What is the main application of this compound identified in Lagerstroemia speciosa fruits?

A: Research suggests that this compound, found in Lagerstroemia speciosa fruit extracts, could be a potential precursor for biodiesel production through a transesterification process. []

Q3: How is this compound typically extracted and analyzed?

A: Researchers utilize various extraction methods to obtain this compound from plant materials, including hydrodistillation [], solvent extraction with petroleum ether and ultrasonication [], and supercritical CO2 extraction [, ]. Analysis and identification are primarily conducted using Gas Chromatography-Mass Spectrometry (GC-MS). [, , , , , , , , , , , ]

Q4: What is the significance of identifying this compound in these plant species?

A: Identifying this compound in diverse plant species contributes to expanding the knowledge of their phytochemical profiles. This information is valuable for understanding the potential applications of these plants in various fields like medicine, agriculture, and industry. For instance, identifying this compound as a major constituent in the essential oil of Inula cappa provides a basis for further research on its potential use. []

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